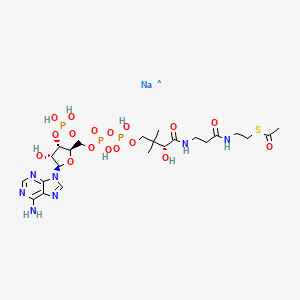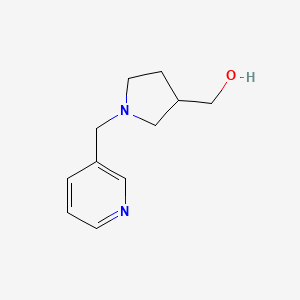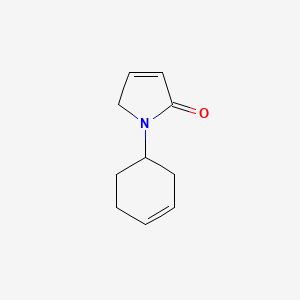
Acetyl-Coenzyme A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications . It also acts as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . This compound is essential for various enzymatic acetyl transfer reactions and is a key precursor in lipid biosynthesis .
Vorbereitungsmethoden
Acetyl-Coenzyme A (sodium salt) can be synthesized through several methods. One common method involves the oxidative decarboxylation of pyruvate in mitochondria . Another method includes the oxidation of long-chain fatty acids or the oxidative degradation of certain amino acids . Industrial production often involves the use of acetyl phosphate and phosphotransacetylase, followed by purification through ion exchange chromatography .
Analyse Chemischer Reaktionen
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Wissenschaftliche Forschungsanwendungen
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Wirkmechanismus
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Vergleich Mit ähnlichen Verbindungen
Acetyl-Coenzyme A (sodium salt) can be compared with other similar compounds such as:
Succinyl-Coenzyme A: Involved in the Krebs cycle and the synthesis of heme.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-Coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
What sets Acetyl-Coenzyme A (sodium salt) apart is its central role in both the Krebs cycle and lipid biosynthesis, making it a crucial molecule in energy production and metabolic regulation .
Eigenschaften
Molekularformel |
C23H38N7NaO17P3S |
|---|---|
Molekulargewicht |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChI-Schlüssel |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
Isomerische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Kanonische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)

![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)




